3-Methylthiophene-2-sulfonyl chloride
Overview
Description
3-Methylthiophene-2-sulfonyl chloride: is an organosulfur compound with the molecular formula C5H5ClO2S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry: 3-Methylthiophene-2-sulfonyl chloride is widely used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and as a precursor in the synthesis of various pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory and anticancer research .
Industry: In the agrochemical industry, this compound is used to produce herbicides and pesticides. Its reactivity and versatility make it a valuable intermediate in the production of these compounds .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Methylthiophene-2-sulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to be involved in sulfonation reactions, where it acts as a sulfonylating agent. This interaction is crucial for modifying the activity of enzymes and proteins, thereby influencing various biochemical pathways .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the function of cells by modifying the activity of key enzymes and proteins involved in these processes. For instance, it can affect the phosphorylation status of proteins, thereby modulating signal transduction pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on biochemical pathways, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response. Toxicity studies have shown that high doses of the compound can lead to adverse effects on cellular function and overall health .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. The compound can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic state of cells. For example, it can modulate the activity of enzymes involved in sulfur metabolism, leading to changes in the levels of sulfur-containing metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. This interaction can affect the localization and accumulation of the compound within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s ability to interact with specific biomolecules and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiophene-2-sulfonyl chloride typically involves the sulfonylation of 3-methylthiophene. One common method is the reaction of 3-methylthiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position of the thiophene ring. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced reaction monitoring techniques ensures consistent product quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Methylthiophene-2-sulfonyl chloride can undergo nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, reaction with an amine would yield a sulfonamide, while coupling with a boronic acid would produce a biaryl compound .
Mechanism of Action
The mechanism of action of 3-Methylthiophene-2-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
- Thiophene-2-sulfonyl chloride
- 2-Methylthiophene-3-sulfonyl chloride
- Thiophene-3-sulfonyl chloride
Comparison: 3-Methylthiophene-2-sulfonyl chloride is unique due to the presence of a methyl group at the 3-position, which can influence its reactivity and the properties of its derivatives. Compared to thiophene-2-sulfonyl chloride, the methyl group can provide steric hindrance, potentially affecting the compound’s reactivity and selectivity in certain reactions .
Properties
IUPAC Name |
3-methylthiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO2S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFIISJOFYQYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540455 | |
Record name | 3-Methylthiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61714-76-9 | |
Record name | 3-Methylthiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylthiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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